N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide
Overview
Description
“N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide” is a synthetic organic compound that features a morpholine ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide” typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 3-chloropropylamine, is reacted with morpholine to form N-(3-morpholin-4-ylpropyl)amine.
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.
Ether Formation: The 4-nitrophenol is then reacted with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.
Amide Formation: Finally, N-(3-morpholin-4-ylpropyl)amine is reacted with 2-(4-nitrophenoxy)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder with hydrochloric acid (Fe/HCl).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Reduction: 2-(4-aminophenoxy)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
“N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide” may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with morpholine and nitrophenyl groups can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholin-4-ylpropyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-morpholin-4-ylpropyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in “N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide” may confer unique electronic properties, making it distinct in terms of reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c19-15(16-6-1-7-17-8-10-22-11-9-17)12-23-14-4-2-13(3-5-14)18(20)21/h2-5H,1,6-12H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOZRWCXJAUZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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